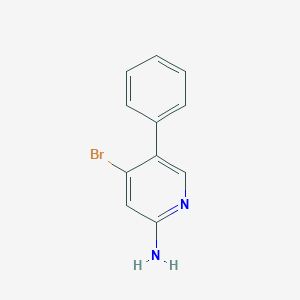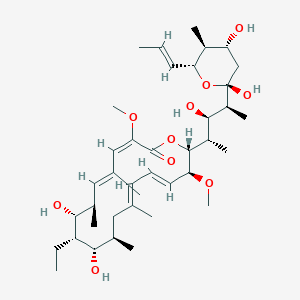
2-(Dimethylamino)-5-phenyl-4,6-pyrimidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meldrum's acid is a cyclic compound that contains a pyrimidine ring and two carbonyl groups. It was first synthesized by the American chemist, Louis Meldrum, in 1908. Since then, it has been widely used in organic synthesis as a building block for the preparation of various compounds, including pharmaceuticals, agrochemicals, and materials.
作用機序
The mechanism of action of Meldrum's acid is based on its ability to act as a nucleophile due to the presence of two carbonyl groups. It can undergo nucleophilic addition reactions with electrophiles, such as alkyl halides, aldehydes, and ketones. Additionally, Meldrum's acid can undergo intramolecular cyclization reactions to yield cyclic compounds.
Biochemical and Physiological Effects:
Meldrum's acid has been shown to have minimal toxicity and low bioavailability in vivo. However, it has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. Additionally, Meldrum's acid has been shown to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
Meldrum's acid has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Additionally, it has a wide range of applications in organic synthesis and catalysis. However, Meldrum's acid has some limitations. It is sensitive to moisture and air, and it can decompose at high temperatures. Additionally, it can react with some functional groups, such as amines and alcohols.
将来の方向性
Meldrum's acid has the potential for further research in various fields. In organic synthesis, it can be used as a building block for the preparation of new compounds with unique properties. In catalysis, it can be used as a catalyst for new reactions or for the modification of existing reactions. Additionally, Meldrum's acid can be further explored for its potential applications in biomedicine, such as the development of new drugs or diagnostic tools.
In conclusion, Meldrum's acid is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Meldrum's acid can lead to the development of new compounds and catalytic reactions, as well as potential applications in biomedicine.
合成法
Meldrum's acid can be synthesized by the condensation of malonic acid and acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield Meldrum's acid. The yield of this reaction is typically high, and the purity of the product can be easily achieved by recrystallization.
科学的研究の応用
Meldrum's acid has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, such as the preparation of β-keto esters, α,β-unsaturated esters, and cyclic compounds. It has also been used as a catalyst in various reactions, including the Michael addition, aldol condensation, and Knoevenagel condensation. Additionally, Meldrum's acid has been used as a fluorescent probe for the detection of metal ions and as a pH indicator.
特性
製品名 |
2-(Dimethylamino)-5-phenyl-4,6-pyrimidinediol |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
2-(dimethylamino)-4-hydroxy-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)12-13-10(16)9(11(17)14-12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,13,14,16,17) |
InChIキー |
KSHFGYMYTJTIRK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |
正規SMILES |
CN(C)C1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



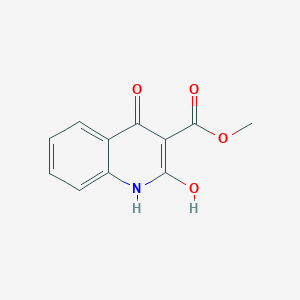
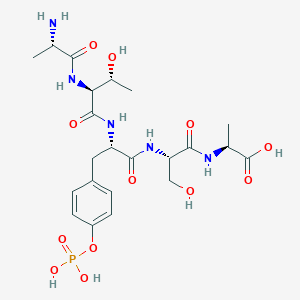
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
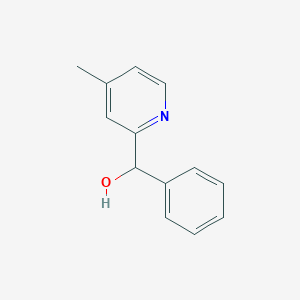
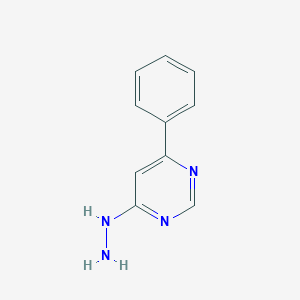

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

